5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[3,4-d]pyrimidinone core, which is known for its biological activity, and is further functionalized with difluorophenyl, methylthio, and oxadiazole groups.
Preparation Methods
The synthesis of 5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:
Formation of the pyrazolo[3,4-d]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the difluorophenyl group: This step may involve electrophilic aromatic substitution or other suitable methods to introduce the difluorophenyl moiety.
Attachment of the oxadiazole group: The oxadiazole ring can be synthesized separately and then attached to the core structure through a coupling reaction.
Incorporation of the methylthio group: This can be done through nucleophilic substitution or other relevant reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties can be explored for the development of new drugs, particularly in areas such as oncology and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific biological context and the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar compounds to 5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one include:
Pyrazolo[3,4-d]pyrimidinones: These compounds share the core structure and may have different substituents, leading to variations in biological activity.
Difluorophenyl derivatives: Compounds with the difluorophenyl group can have similar chemical properties and reactivity.
Oxadiazole-containing compounds: These compounds feature the oxadiazole ring and can have diverse applications in chemistry and biology.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H14F2N6O2S2 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H14F2N6O2S2/c1-32-13-5-2-11(3-6-13)18-25-17(31-28-18)10-33-21-26-19-14(9-24-27-19)20(30)29(21)12-4-7-15(22)16(23)8-12/h2-9H,10H2,1H3,(H,24,27) |
InChI Key |
HDVUSICGDUDXSK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
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